molecular formula C7H8F3N3S B14301484 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- CAS No. 114087-65-9

2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)-

Cat. No.: B14301484
CAS No.: 114087-65-9
M. Wt: 223.22 g/mol
InChI Key: CCPAHHCUQVUFRX-UHFFFAOYSA-N
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Description

2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3S It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, a methylthio group at position 6, and a trifluoromethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative, followed by reduction to introduce the amino groups. The methylthio and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylthio and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The methylthio group may participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-6-trifluoromethylpyridine
  • 2,3-Diamino-5-chloropyridine
  • 2,3-Diamino-6-methylpyridine

Uniqueness

2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

114087-65-9

Molecular Formula

C7H8F3N3S

Molecular Weight

223.22 g/mol

IUPAC Name

6-methylsulfanyl-5-(trifluoromethyl)pyridine-2,3-diamine

InChI

InChI=1S/C7H8F3N3S/c1-14-6-3(7(8,9)10)2-4(11)5(12)13-6/h2H,11H2,1H3,(H2,12,13)

InChI Key

CCPAHHCUQVUFRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1C(F)(F)F)N)N

Origin of Product

United States

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